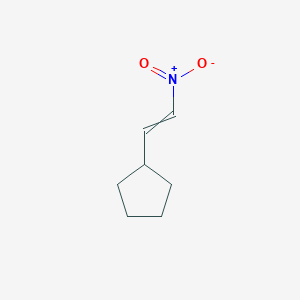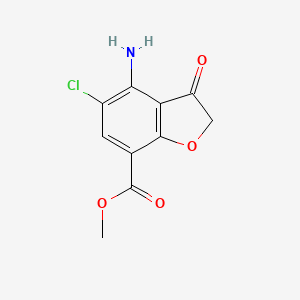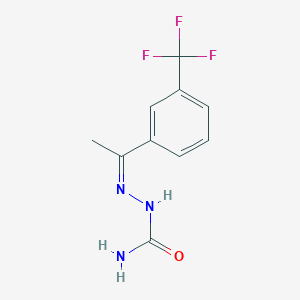![molecular formula C6H7F3O2 B15061588 rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B15061588.png)
rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a trifluoromethyl group and a dioxabicyclohexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-methyl-3,6-dioxabicyclo[3.1.0]hexane and trifluoromethylating agents.
Reaction Conditions:
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality, and implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound may be used in studies to understand its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism by which rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the dioxabicyclohexane ring system may interact with specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,5S)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Uniqueness
rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific combination of a trifluoromethyl group and a dioxabicyclohexane ring system. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H7F3O2 |
|---|---|
Peso molecular |
168.11 g/mol |
Nombre IUPAC |
(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H7F3O2/c1-5-2-10-4(3(5)11-5)6(7,8)9/h3-4H,2H2,1H3/t3-,4-,5+/m0/s1 |
Clave InChI |
AIKYGICZVQNKGE-VAYJURFESA-N |
SMILES isomérico |
C[C@@]12CO[C@@H]([C@@H]1O2)C(F)(F)F |
SMILES canónico |
CC12COC(C1O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)

![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)



![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)
![((1S,2S,3S,4R,5S)-2,3,4-tris(benzyloxy)-5-(4-chloro-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)phenyl)-6,8-dioxabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15061545.png)

![3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
![(2S,3R)-2-(cyclopropylmethyl)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B15061557.png)

![ethyl (2E)-3-{5-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15061583.png)
![N-{9-[(1R,2R,4R,5R)-1,5-dihydroxy-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-yl]-9H-purin-6-yl}benzamide](/img/structure/B15061594.png)
